N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-7-11-16(12-8-14)25-22(28)20-19(17-3-1-2-4-18(17)29-20)26-21(27)13-5-9-15(24)10-6-13/h1-12H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXFHUWYJFHHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Synthesis
The benzofuran scaffold is typically constructed via cyclization of 2-hydroxybenzoic acid derivatives. Patent US9682946B2 describes the preparation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate through reaction of ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine in dichloromethane (Eq. 1):
$$
\text{Ethyl 5-aminobenzofuran-2-carboxylate} + \text{N,N-bis(2-chloroethyl)amine} \xrightarrow{\text{CH}2\text{Cl}2} \text{Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate} \,
$$
Product isolation involves solvent extraction (isopropanol/water 95:5) followed by vacuum distillation, yielding 27% hydrochloride salt after recrystallization in methanol.
Sequential Amidation Protocol
The 4-fluorobenzamido group is introduced via two distinct amidation steps. As per PMC8540437, primary amidation employs 4-fluorobenzoyl chloride and 4-bromoaniline in ethyl acetate with triethylamine (Eq. 2):
$$
\text{4-Fluorobenzoyl chloride} + \text{4-Bromoaniline} \xrightarrow[\text{Et}_3\text{N}]{\text{EtOAc}} \text{N-(4-Bromophenyl)-4-fluorobenzamide} \,
$$
Subsequent imidoyl chloride formation using thionyl chloride (SOCl₂) enables nucleophilic displacement with ethyl isocyanoacetate to construct the benzofuran ring. Final coupling with 4-chloroaniline derivatives occurs under basic conditions (DBU/THF), achieving 64% yield after chromatography.
Directed C–H Arylation and Transamidation Strategies
Palladium-Catalyzed C3 Functionalization
ChemRxiv and Divas Portal report a modular approach using 8-aminoquinoline-directed C–H arylation. Pd(OAc)₂ (10 mol%) with Ag₂CO₃ (2 equiv) in trifluoroethanol activates the benzofuran C3 position for coupling with aryl iodides (Eq. 3):
$$
\text{Benzofuran-2-carboxamide} + \text{Ar-I} \xrightarrow[\text{Ag}2\text{CO}3]{\text{Pd(OAc)}_2} \text{C3-Arylated product} \, (85\% \, \text{yield}) \,
$$
This method tolerates electron-deficient aryl groups, including 4-fluorophenyl moieties, with regioselectivity confirmed by X-ray crystallography.
Transamidation for Final Group Installation
The 8-aminoquinoline directing group is cleaved via a one-pot Boc protection/aminolysis sequence. Treatment with Boc₂O in THF followed by 4-chloroaniline in DMF at 100°C induces transamidation (Eq. 4):
$$
\text{Boc-protected intermediate} + \text{4-Chloroaniline} \xrightarrow{\Delta} \text{N-(4-Chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide} \, (78\% \, \text{yield}) \,
$$
Notably, this cascade reaction eliminates the need for transition metal catalysts, reducing heavy metal contamination risks.
Industrial-Scale Optimization
Solvent and Catalyst Selection
WO2014006637A2 emphasizes using N-methylpyrrolidone (NMP) for high-temperature amidation (>120°C), enhancing reaction rates by 40% compared to DMF. Catalytic LiCl (5 mol%) improves amidochloride intermediate stability during 4-fluoroaniline coupling.
Purification Protocols
Large-scale processes employ antisolvent crystallization:
- Dissolve crude product in hot 2-propanol (80°C)
- Add HCl-saturated 2-propanol dropwise at 25°C
- Filter precipitate, wash with cold ether (Yield: 91%, Purity >99.5% by HPLC)
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity in Benzofuran Functionalization
Early methods suffered from C5/C3 isomerism (up to 22% byproducts). Using bulky ligands (XPhos, 5 mol%) in C–H arylation suppresses unwanted pathways, achieving >20:1 regioselectivity.
Amide Bond Stability
The 4-fluorobenzamido group undergoes hydrolysis under acidic conditions (pH <2). Patent US9682946B2 addresses this by maintaining pH 4–6 during workup using ammonium acetate buffer.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is used to study biological processes and pathways. Its interactions with biological targets can provide insights into cellular mechanisms and potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzofuran Core
N-(4-Chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
- Key Differences : The benzamido group at position 3 is substituted with a methyl and nitro group (2-methyl-3-nitrobenzamido) instead of 4-fluorobenzamido.
- Increased molecular weight (487.40 vs. ~430 for the target compound) may affect bioavailability .
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
- Key Differences : Features a 4-chlorobenzoyl group at position 2 and a methyl group at position 3 of the benzofuran, with a furan-2-carboxamide at position 3.
- The furan ring introduces a heterocyclic system, which may alter π-π stacking interactions in target binding .
N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide
- Key Differences : Incorporates a piperidinylpropyl side chain with an acetamidophenyl group, extending the molecule’s bulk.
- Impact :
Molecular Properties and Pharmacological Implications
Electronic and Steric Effects
- Fluorine’s Role : Enhances metabolic stability and hydrogen-bonding capacity.
- Chlorine’s Role : Increases lipophilicity, favoring hydrophobic interactions.
Biological Activity
N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a compound that exhibits significant biological activity, particularly in the context of cancer therapy and antimicrobial effects. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C17H14ClF N2O2
- IUPAC Name : this compound
Its structure features a benzofuran core, which is known for its diverse biological activities, combined with chlorophenyl and fluorobenzamido substituents that enhance its pharmacological properties.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities:
- Antitumor Activity : The compound has shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human cervical carcinoma (HeLa). The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death through mitochondrial pathways .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran compounds exhibit antimicrobial activity. The presence of multiple benzofuroxan moieties may enhance this activity, indicating potential applications in treating infections .
The biological activity of this compound is attributed to several mechanisms:
- DNA Interaction : The compound has been reported to inhibit DNA synthesis and induce DNA damage, causing single and double-strand breaks. This effect is crucial in its antitumor activity, as multiple DNA damages are less likely to be repaired by cellular mechanisms .
- Targeting Enzymes : Molecular docking studies indicate that the compound interacts with specific enzymes, such as HCV NS5B polymerase, suggesting its potential as an antiviral agent. The binding affinity scores indicate strong interactions with critical amino acid residues necessary for enzyme activity .
- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial dysfunction and ROS accumulation, leading to programmed cell death in cancer cells .
Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
Case Studies
- Antitumor Efficacy : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics like Doxorubicin.
- Antimicrobial Activity : A derivative study indicated that compounds with similar structural motifs exhibited notable antimicrobial effects against Gram-positive bacteria, suggesting a broader application in infectious disease management.
Q & A
Q. What are the key synthetic routes for preparing N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Benzofuran Core Formation : Cyclization of phenol derivatives using acid or base catalysts under controlled temperatures (e.g., 80–120°C) .
- Amide Coupling : Reaction of the benzofuran intermediate with 4-fluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Final Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or Ullmann-type coupling under inert atmospheres to prevent oxidation . Optimizing solvent choice (e.g., acetonitrile vs. DMF), temperature, and reaction time is critical. For example, microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >80% .
Q. How is the compound characterized structurally, and what analytical techniques are essential for verifying purity?
Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : To confirm the molecular ion peak (C₂₂H₁₅ClF₂N₂O₃, expected [M+H]⁺ = 433.07) .
- HPLC-PDA : For purity assessment (>95% purity) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to reference drugs like doxorubicin .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substitution Patterns : Compare analogs with halogen (Cl, F) vs. electron-donating groups (e.g., -OCH₃) on the phenyl rings to assess effects on cytotoxicity and solubility .
- Amide Linker Modifications : Replace the benzamido group with sulfonamide or urea moieties to evaluate binding affinity changes using molecular docking (e.g., AutoDock Vina) .
- In Vivo Validation : Test top candidates in xenograft models to correlate in vitro IC₅₀ values with tumor growth inhibition rates .
Q. What strategies resolve contradictions in activity data across different studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) that may explain discrepancies between in vitro and in vivo results .
- Synergistic Effects : Evaluate combinatorial treatments (e.g., with cisplatin) to determine if additive effects mask standalone potency .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Molecular Dynamics Simulations : Analyze ligand-protein binding stability (e.g., with EGFR TK domain) over 100 ns trajectories to predict off-target effects .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr790 or hydrophobic contacts with Leu788) to prioritize synthetic targets .
Methodological Considerations
Q. What experimental protocols mitigate challenges in synthesizing halogenated benzofuran derivatives?
- Halogen Stability : Use anhydrous conditions and argon atmospheres to prevent dehalogenation during high-temperature reactions .
- Purification Challenges : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to separate polar byproducts .
- Scale-Up Issues : Optimize microwave-assisted steps for reproducibility; batch reactors may require adjusted stoichiometry to maintain yields .
Q. How are mechanistic studies designed to elucidate the compound’s mode of action?
- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to track apoptosis pathways .
- Kinase Profiling : Use PamStation® arrays to screen inhibition across 140+ kinases, identifying off-target hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
